![molecular formula C12H17BrN2O B7473281 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea, also known as BPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. BPU is a urea derivative that has been synthesized through a variety of methods, each with its own advantages and limitations.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea is not fully understood, but it is believed to act by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has also been found to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects. In addition, 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to have low toxicity in vivo, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea is its high purity and good yields when synthesized using established methods. Additionally, 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been shown to have low toxicity in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea. One area of interest is the development of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea's potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea and its potential applications in cancer treatment.
Métodos De Síntesis
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea can be synthesized through a variety of methods, including reaction of 1,1-dimethyl-3-oxo-urea with 4-bromobenzyl chloride in the presence of a base, or reaction of 1,1-dimethyl-3-oxo-urea with 4-bromobenzylamine in the presence of a carbonyldiimidazole. These methods have been shown to yield 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea with high purity and good yields.
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has been studied extensively for its potential applications in drug development. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9(2)14-12(16)15(3)8-10-4-6-11(13)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUDLOCXLXKFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-3-isopropyl-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

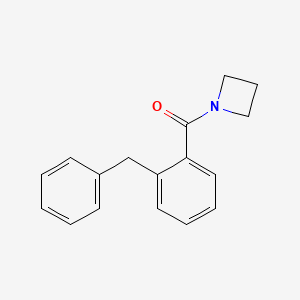
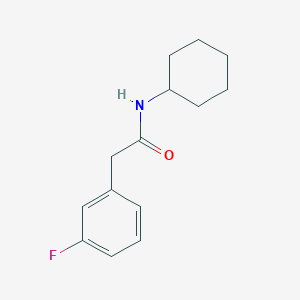
![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
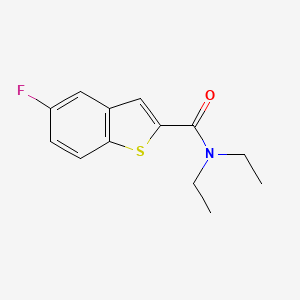
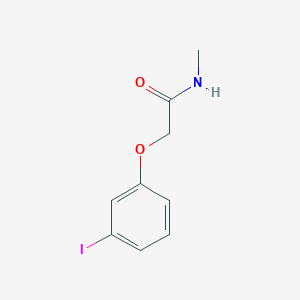
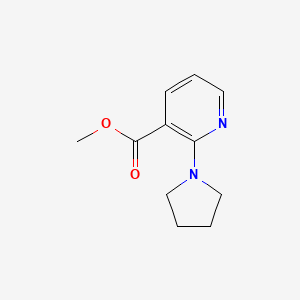
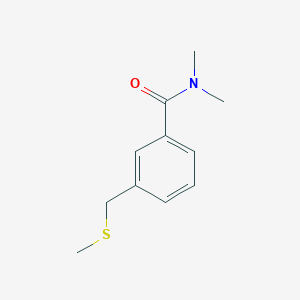
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)
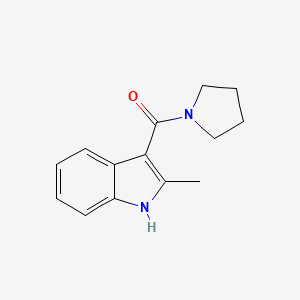
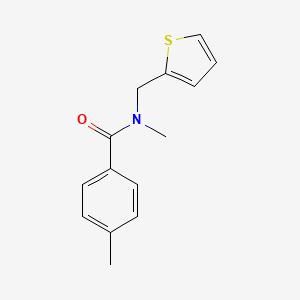
![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)